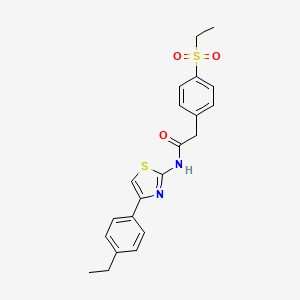

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S2/c1-3-15-5-9-17(10-6-15)19-14-27-21(22-19)23-20(24)13-16-7-11-18(12-8-16)28(25,26)4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSRNRNTOSCOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)S(=O)(=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate α-haloketones with thiourea under acidic or basic conditions.

Substitution Reactions:

Acetamide Formation: The final step involves the acylation of the thiazole derivative with 4-(ethylsulfonyl)phenylacetic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the ethyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, targeting the sulfonyl group or the thiazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole ring, an ethylphenyl group, and an ethylsulfonyl group attached to a benzamide core. Its molecular formula is , with a molecular weight of approximately 414.54 g/mol. The presence of the thiazole moiety contributes to its reactivity and biological activity, making it a versatile compound for research applications.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been tested against various cancer cell lines, showing promising results:

- In vitro studies have indicated that certain thiazole derivatives can inhibit the growth of human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3) with IC50 values indicating strong selectivity against these cell lines .

- A specific study highlighted the synthesis of N-acylated thiazoles that demonstrated notable cytotoxicity against glioblastoma and melanoma cells .

Neuroprotective Effects

Thiazole derivatives are also being investigated for their neuroprotective effects. They have been shown to inhibit amyloid-beta peptide aggregation, which is crucial in Alzheimer's disease pathology. Studies suggest that these compounds can ameliorate oxidative stress and neuroinflammation, showcasing their potential as multifunctional drugs for neurodegenerative diseases .

Organic Synthesis Applications

This compound serves as a building block in organic synthesis. Its complex structure allows for the development of more intricate molecules through various chemical reactions:

- Synthesis of Novel Derivatives : The compound can participate in reactions such as acylation and sulfonation, leading to the creation of new derivatives with enhanced biological properties .

- Material Science : The unique properties of this compound make it suitable for incorporation into polymers or other materials, potentially leading to new applications in coatings or drug delivery systems.

Case Studies

- Anticancer Activity Study :

- Neuroprotective Mechanism Exploration :

Mechanism of Action

The mechanism of action of N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The thiazole ring and the sulfonyl group are key functional groups that can participate in binding interactions with biological macromolecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

Key Observations:

- Thermal Stability: Melting points correlate with substituent bulk and crystallinity. The ethylsulfonyl group may enhance thermal stability compared to smaller groups (e.g., methoxy in 16 ) .

- Biological Targets: Piperazine-containing analogs (e.g., 13 ) target matrix metalloproteinases (MMPs), while the pyridinyl-thiazole derivative GSK1570606A inhibits kinases, suggesting substituent-dependent target selectivity .

Comparison with Sulfonamide-Containing Derivatives

Key Observations:

- Bioavailability: Ethoxy-substituted sulfonamides (e.g., N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide) demonstrate enhanced solubility, suggesting the target compound’s ethyl group may require formulation adjustments for optimal delivery .

Biological Activity

N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a synthetic compound belonging to the thiazole family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a thiazole ring, an ethylphenyl group, and an ethylsulfonyl moiety. The molecular formula is , with a molecular weight of 400.5 g/mol. Its unique structural characteristics contribute to its bioactivity, particularly in cancer treatment and antimicrobial applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it may target enzymes that regulate apoptosis and cell cycle progression.

- Receptor Modulation : It interacts with various receptors on cell membranes, influencing signaling pathways that lead to altered cellular responses.

- Gene Expression Regulation : The compound may affect the expression of genes related to tumor growth and metastasis, enhancing its therapeutic potential against cancer.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have reported IC50 values indicating cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A-431 (skin cancer) | 1.61 ± 1.92 |

| Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

These values suggest that the compound is effective in inhibiting the growth of these cancer cells at low concentrations .

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial activity. It has been tested against several bacterial strains with promising results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.9 - 125 µg/mL |

| Escherichia coli | 62.5 µg/mL |

These findings indicate that this compound could be a candidate for developing new antibiotics .

Case Studies and Research Findings

- Antitumor Activity : A study conducted by researchers at MDPI highlighted the effectiveness of thiazole derivatives in treating tumors. The presence of electron-donating groups in the structure significantly enhances their anticancer activity through hydrophobic interactions with target proteins .

- Molecular Dynamics Simulations : Simulations have shown that this compound engages target proteins primarily through hydrophobic contacts, which is crucial for its anticancer efficacy.

- Comparative Studies : Comparative analysis with similar compounds revealed that this particular thiazole derivative exhibits superior solubility and reactivity due to its unique ethyl and sulfonyl groups, enhancing its biological activity against cancer cells .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(4-(4-ethylphenyl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the thiazole core. For example, 2-amino-4-(4-ethylphenyl)thiazole can be synthesized via cyclization of thiourea derivatives with α-halo ketones.

- Step 2: Acetamide coupling. Reacting the thiazole amine with 2-(4-(ethylsulfonyl)phenyl)acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Step 3: Purification via recrystallization or column chromatography. Key challenges include controlling sulfonyl group stability and minimizing side reactions during acylation. Reference protocols for analogous compounds highlight the use of DMAP as a catalyst and ultrasonication to enhance reaction efficiency .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm structural integrity, particularly the acetamide carbonyl (~165-170 ppm in ¹³C NMR) and sulfonyl group signals.

- IR Spectroscopy: Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1320/1150 cm⁻¹ (sulfonyl S=O stretches) are diagnostic.

- Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves molecular geometry, hydrogen bonding (e.g., C–H⋯O interactions), and crystal packing, as seen in related N-(substituted phenyl)acetamide derivatives .

Q. How are solubility and stability profiles determined for this compound in preclinical studies?

- Solubility: Measured in solvents like DMSO, ethanol, or aqueous buffers (e.g., PBS) using UV-Vis spectroscopy or HPLC.

- Stability: Assessed via accelerated degradation studies under varying pH, temperature, and light exposure. For sulfonyl-containing analogs, oxidative stability (e.g., sulfone-to-sulfoxide conversion) is monitored using LC-MS .

Advanced Research Questions

Q. How can multi-step synthetic routes be optimized to improve yield and purity?

- Catalyst Screening: DMAP or ultrasound-assisted reactions enhance acylation efficiency, as demonstrated in bis(azolyl)sulfonamidoacetamide syntheses .

- Intermediate Isolation: Purifying intermediates (e.g., 2-chloro-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide) via column chromatography reduces side products.

- Reaction Monitoring: TLC or in situ IR tracks reaction progress to minimize over-reaction or decomposition .

Q. What strategies address contradictory bioactivity data in SAR studies?

- Orthogonal Assays: Validate target engagement using biochemical (e.g., enzyme inhibition) and cellular (e.g., cytotoxicity) assays.

- Metabolite Profiling: Identify active or inactive metabolites via LC-MS to explain discrepancies between in vitro and in vivo results.

- Computational Modeling: Docking studies (e.g., using AutoDock) correlate structural features (e.g., sulfonyl group orientation) with activity trends .

Q. How are molecular interactions resolved in X-ray crystal structures of this compound?

Q. How can regioselectivity challenges in thiazole functionalization be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.